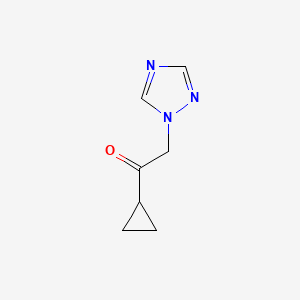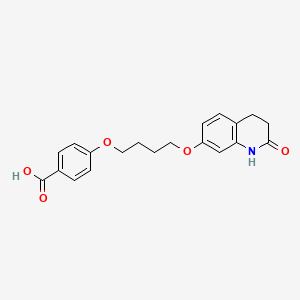![molecular formula C8H10N2O3 B2879391 Ethyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate CAS No. 623565-48-0](/img/structure/B2879391.png)
Ethyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
- The compound has been utilized in the synthesis of 1H-pyrazolo[3,2-c]-s-triazoles and derived azamethine dyes, showcasing its role in producing complex molecules with potential applications in dye chemistry and materials science (J. Bailey, 1977).
Development of Corrosion Inhibitors
- It has been part of the synthesis of pyranpyrazole derivatives, showing significant efficiency as corrosion inhibitors for mild steel, which is crucial for industrial applications and materials protection (P. Dohare et al., 2017).
Creation of Bioactive Molecules
- The compound has contributed to the creation of molecules with biocidal properties against various microbes, indicating its potential in developing new antimicrobial agents (M. Youssef et al., 2011).
Facilitation of Organic Syntheses
- Ethyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate has been used in the synthesis of chiral 2-Aminoalkyloxazole-4-carboxylates from Isoxazol-5(2H)-ones, demonstrating its versatility in facilitating complex organic syntheses and contributing to the development of chiral molecules (M. Cox et al., 2003).
Anticancer and Anti-inflammatory Agents
- Research has focused on synthesizing novel pyrazolopyrimidines derivatives using this compound as a precursor, aiming to develop anticancer and anti-5-lipoxygenase agents, underscoring its potential in medicinal chemistry (A. Rahmouni et al., 2016).
Crystal Structure Analysis
- The compound has been analyzed for its crystal structure, providing insights into its molecular geometry and interactions, which is vital for understanding its chemical behavior and designing related molecules (B. Kumar et al., 2018).
Propiedades
IUPAC Name |
ethyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-12-8(11)6-5-7-10(9-6)3-4-13-7/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWVFMXBFCGKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCOC2=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(E)-3-[3-(5-chlorothiophen-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2879315.png)

![4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2879319.png)
![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone](/img/structure/B2879321.png)





